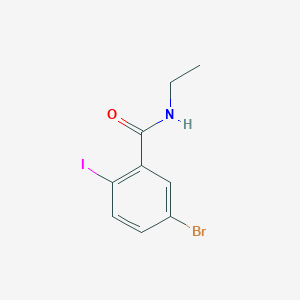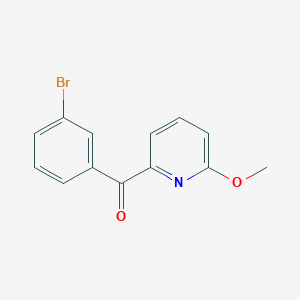
2-(3-Bromobenzoyl)-6-methoxypyridine
Übersicht
Beschreibung
2-(3-Bromobenzoyl)-6-methoxypyridine, also known as 3-bromo-6-methoxy-pyridine-2-carboxylic acid, is a chemical compound used in a variety of scientific research and laboratory experiments. It is a derivative of the pyridine family, and is typically used as a building block for other compounds. This compound is also known for its wide range of applications in organic synthesis, medicinal chemistry, and other scientific research fields.
Wissenschaftliche Forschungsanwendungen
Novel Anticancer Activity
A study by Kong et al. (2018) demonstrated that naphthyridine derivatives, which are structurally related to 2-(3-bromobenzoyl)-6-methoxypyridine, exhibit significant anticancer activities. A specific compound, identified as 3u, showed promising results against human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional activity suggests potential for melanoma treatment, highlighting the importance of structural moieties similar to 2-(3-bromobenzoyl)-6-methoxypyridine in cancer research (Q. Kong, Jianxin Lv, Shengjiao Yan, Kwen-Jen Chang, Guanlin Wang, 2018).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative with exceptional singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This research underscores the versatility of compounds with bromo and methoxy groups, akin to 2-(3-bromobenzoyl)-6-methoxypyridine, in developing treatments that leverage light-activated processes for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antibacterial Activity
Khan (2017) investigated a heterocyclic compound synthesized from a reaction involving a chalcone similar in structure to 2-(3-bromobenzoyl)-6-methoxypyridine. The compound exhibited significant antibacterial properties, providing insights into how modifications in the chemical structure can enhance antibacterial efficacy. This study contributes to the understanding of developing new antibacterial agents using structural frameworks related to 2-(3-bromobenzoyl)-6-methoxypyridine (Salman A. Khan, 2017).
Development of Bone Turnover Models
Hutchinson et al. (2003) identified a compound with a methoxypyridine group as a potent antagonist for the alpha(v)beta(3) receptor, indicating its potential in preventing and treating osteoporosis. This study exemplifies how the chemical structure related to 2-(3-bromobenzoyl)-6-methoxypyridine can be pivotal in developing therapeutic agents targeting bone diseases (J. Hutchinson, W. Halczenko, K. Brashear, et al., 2003).
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMJTUWHPNDVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



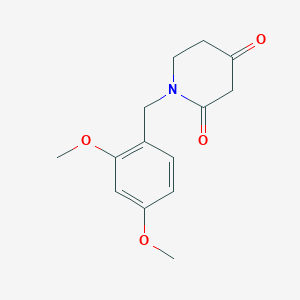
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)
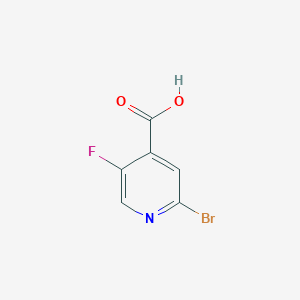
![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)
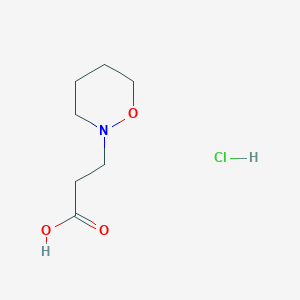
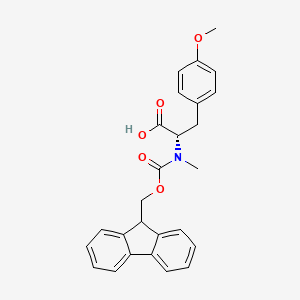
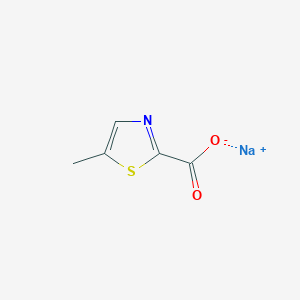
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
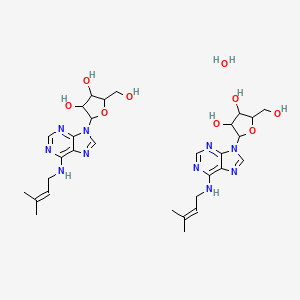
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
